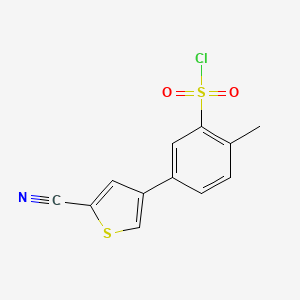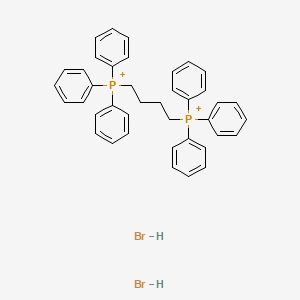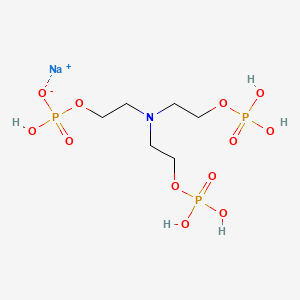
2,2',2''-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt is a chemical compound with the molecular formula C₆H₁₇NNaO₁₂P₃. It is commonly used in various industrial and scientific applications due to its unique chemical properties. This compound is known for its ability to act as a chelating agent and is often utilized in the formulation of detergents, water treatment solutions, and other cleaning agents .
Métodos De Preparación
Synthetic Routes and Reaction Conditions
The synthesis of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt typically involves the reaction of triethanolamine with phosphoric acid. The process can be summarized as follows:
Reaction of Triethanolamine with Phosphoric Acid: Triethanolamine is reacted with phosphoric acid under controlled conditions to form the tris(dihydrogen phosphate) ester.
Neutralization with Sodium Hydroxide: The resulting ester is then neutralized with sodium hydroxide to form the sodium salt of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate).
Industrial Production Methods
In industrial settings, the production of this compound is carried out in large-scale reactors where precise control of temperature, pH, and reaction time is maintained to ensure high yield and purity. The process involves continuous monitoring and adjustment of reaction parameters to optimize the production efficiency .
Análisis De Reacciones Químicas
Types of Reactions
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions to form higher oxidation state products.
Reduction: It can also undergo reduction reactions, although these are less common.
Substitution: The compound can participate in substitution reactions where one or more of its functional groups are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and potassium permanganate.
Reduction: Reducing agents such as sodium borohydride can be used.
Substitution: Various nucleophiles can be employed depending on the desired substitution product.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield phosphate esters with higher oxidation states, while substitution reactions can produce a variety of derivatives with different functional groups .
Aplicaciones Científicas De Investigación
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt has a wide range of applications in scientific research:
Chemistry: It is used as a chelating agent in various chemical reactions and processes.
Biology: The compound is employed in biochemical assays and as a buffer in biological experiments.
Mecanismo De Acción
The mechanism of action of 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt involves its ability to chelate metal ions. This chelation process involves the formation of stable complexes with metal ions, which can then be removed from solutions or used in various chemical processes. The molecular targets and pathways involved in this mechanism include the coordination of the phosphate groups with metal ions, leading to the formation of stable chelate complexes .
Comparación Con Compuestos Similares
Similar Compounds
Ethylenediaminetetraacetic acid (EDTA): Another widely used chelating agent.
Nitrilotriacetic acid (NTA): Similar in structure and function to 2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt.
Diethylenetriaminepentaacetic acid (DTPA): A chelating agent with a higher chelation capacity.
Uniqueness
2,2’,2’'-Nitrilotrisethyl tris(dihydrogen phosphate), sodium salt is unique due to its specific structure, which allows for effective chelation of metal ions while maintaining stability in various chemical environments. This makes it particularly useful in applications where other chelating agents may not be as effective .
Propiedades
Número CAS |
68171-29-9 |
|---|---|
Fórmula molecular |
C6H17NNaO12P3 |
Peso molecular |
411.11 g/mol |
Nombre IUPAC |
sodium;2-[bis(2-phosphonooxyethyl)amino]ethyl hydrogen phosphate |
InChI |
InChI=1S/C6H18NO12P3.Na/c8-20(9,10)17-4-1-7(2-5-18-21(11,12)13)3-6-19-22(14,15)16;/h1-6H2,(H2,8,9,10)(H2,11,12,13)(H2,14,15,16);/q;+1/p-1 |
Clave InChI |
PKDCIYMJLFIYQY-UHFFFAOYSA-M |
SMILES canónico |
C(COP(=O)(O)O)N(CCOP(=O)(O)O)CCOP(=O)(O)[O-].[Na+] |
Descripción física |
Liquid |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



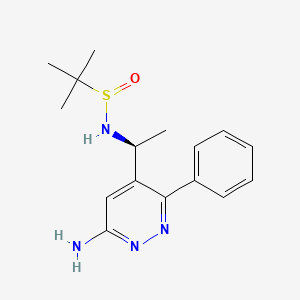



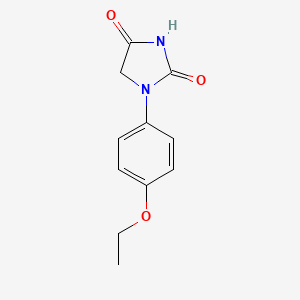
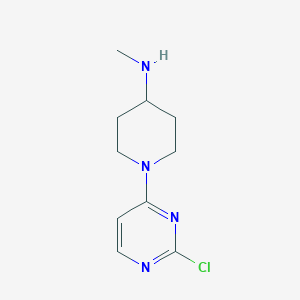
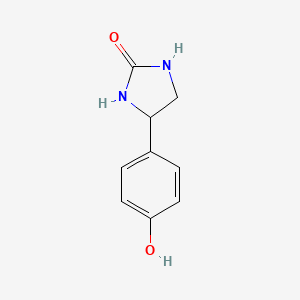
![2,2-Difluoro-6-azabicyclo[3.2.1]octane](/img/structure/B12820941.png)
